REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]2[O:16][CH2:15][CH2:14][N:13]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C([O-])=O.[NH4+]>CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:11]2[O:16][CH2:15][CH2:14][N:13]([C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[CH2:12]2)=[CH:3][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
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2.21 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C=CC1[N+](=O)[O-])C1CN(CCO1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 60° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon into the mixture for several minutes
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Type
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ADDITION
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Details
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10% Palladium on activated charcoal (219 mg) was then added
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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EXTRACTION
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Details
|
extracted sequentially with water and with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |